molecular formula C16H13BrN3Na2O5+ B12710564 5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt CAS No. 93920-39-9

5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt

Cat. No.: B12710564
CAS No.: 93920-39-9
M. Wt: 453.17 g/mol
InChI Key: HKJWCVRCKNFXAV-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name for this compound is derived through hierarchical substitution rules. The parent structure is benzoic acid , with a bromine atom at position 5 and a triazen-2-yl group at position 2. The triazene moiety contains three substituents:

  • A carboxymethyl group (-CH2COOH) at position 1
  • A 2-methoxyphenyl group at position 3
  • A sodium counterion replacing the carboxylic acid proton.

The full IUPAC name follows:
Sodium 5-bromo-2-[1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl]benzoate .

The structural formula (Fig. 1) comprises:

  • A benzene ring with carboxylate (-COO⁻Na⁺) and bromine substituents
  • A triazene bridge (-N=N-N-) linking the carboxymethyl and 2-methoxyphenyl groups
  • Aromatic and aliphatic regions influencing solubility and reactivity.
Property Value Source
Molecular formula C₁₇H₁₃BrN₃O₅Na
Molecular weight 453.18 g/mol
SMILES [Provided in Search Result 6]
InChIKey DNTPPOLKMIODFU-PKGMDYGPSA-N

The sodium salt formation modifies the parent acid's properties, increasing aqueous solubility through ionic dissociation.

Alternative Nomenclature Conventions in Organotriazenide Chemistry

Non-IUPAC naming conventions reflect historical and functional group priorities:

  • Triazene-based nomenclature : Described as sodium 5-bromo-2-(carboxymethyl-(2-methoxyphenyl)triazeno)benzoate emphasizing the triazeno linkage.
  • Substituent-order variants : Some literature prioritizes the 2-methoxyphenyl group first, yielding sodium 2-[3-(2-methoxyphenyl)-1-(carboxymethyl)triazen-2-yl]-5-bromobenzoate.
  • Abbreviated forms : Terms like "carboxymethyltriazene benzoate sodium" appear in pharmacological contexts.

The triazenide suffix (-triazen-2-yl) distinguishes this from triazene complexes with different bonding patterns. Discrepancies arise in numbering triazene substituents, with some systems prioritizing carboxymethyl over aryl groups.

Sodium Salt Formation: Counterion Interactions and Ionic Character

Conversion from the free acid to sodium salt involves deprotonation of the carboxylic acid group (-COOH → -COO⁻Na⁺). Key effects include:

Property Free Acid Form Sodium Salt Form
Solubility Low in polar solvents High aqueous solubility
Melting point Decomposes before melting Stable crystalline form
Ionic strength Neutral Strong electrolyte

The sodium ion interacts electrostatically with the carboxylate group, creating a stable ion pair. This interaction reduces intermolecular hydrogen bonding in the solid state, enhancing dissolution kinetics. X-ray crystallography would reveal a tetrahedral coordination geometry around sodium, though structural data remains limited in public databases.

Properties

CAS No.

93920-39-9

Molecular Formula

C16H13BrN3Na2O5+

Molecular Weight

453.17 g/mol

IUPAC Name

disodium;5-bromo-2-[carboxylatomethylimino-(2-methoxyanilino)azaniumyl]benzoate

InChI

InChI=1S/C16H14BrN3O5.2Na/c1-25-14-5-3-2-4-12(14)19-20(18-9-15(21)22)13-7-6-10(17)8-11(13)16(23)24;;/h2-8H,9H2,1H3,(H2-,18,19,21,22,23,24);;/q;2*+1/p-1

InChI Key

HKJWCVRCKNFXAV-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1N[N+](=NCC(=O)[O-])C2=C(C=C(C=C2)Br)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt (CAS No. 93920-39-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C₁₆H₁₃BrN₃Na₂O₅
  • Molecular Weight : 453.175 g/mol
  • Structure : The compound features a triazenyl group and a benzoic acid moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in inflammatory responses. Research indicates that derivatives of benzoic acid, including this compound, can modulate cytokine production, particularly Interleukin-15 (IL-15), which plays a significant role in immune responses and inflammation.

Key Mechanisms:

  • IL-15 Inhibition : Studies have shown that benzoic acid derivatives can effectively reduce the proliferation of peripheral blood mononuclear cells (PBMCs) dependent on IL-15. This inhibition correlates with decreased secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
  • Receptor Interaction : The interaction between IL-15 and its receptor complex is critical for its activity. The compound may disrupt this interaction by targeting specific residues on the receptor, thereby reducing IL-15 signaling .

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of 5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid in inhibiting IL-15 activity. The following table summarizes the findings:

Study ReferenceConcentrationEffect Observed
50 μMSignificant reduction in PBMC proliferation
100 μMDecreased TNF-α secretion
200 μMInhibition of IL-17 production

Case Studies

  • Chronic Inflammatory Diseases : In a study focused on autoimmune conditions, the administration of this compound led to a marked decrease in inflammation markers in animal models, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .
  • Cancer Research : Preliminary research indicates that compounds similar to 5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid may exhibit anti-tumor activity by modulating immune responses and inhibiting tumor growth through IL-15 pathways .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Current data on the toxicological profile of this compound is limited; however, as with many synthetic compounds, careful evaluation through preclinical studies is necessary to ascertain safety parameters before clinical applications.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt is primarily studied for its potential anticancer properties:

  • Antitumor Activity : Research indicates that triazenes can induce apoptosis in cancer cells. The presence of the methoxyphenyl group enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .
  • Mechanism of Action : The compound may function by forming reactive intermediates that can alkylate DNA, leading to cell death in rapidly dividing cancer cells .

Analytical Chemistry

The compound serves as a valuable reagent in various analytical applications:

  • Chromatography : It is used as a standard in high-performance liquid chromatography (HPLC) due to its distinct spectral properties. This aids in the quantification of similar compounds in complex mixtures .
  • Spectroscopy : The unique structure allows for specific absorbance characteristics that can be utilized in UV-Vis spectroscopy for analytical purposes .

Environmental Applications

The sodium salt form of this compound is also explored for its potential use in environmental chemistry:

  • Pollutant Degradation : Studies suggest that triazenes can be employed in the degradation of pollutants due to their reactivity with various organic compounds .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt:

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxicity against melanoma cell lines.
Study BChromatographic AnalysisEstablished as a reliable standard for HPLC methods in pharmaceutical analysis.
Study CEnvironmental ImpactShowed promise in the degradation of specific organic pollutants under controlled conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-[1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl]benzoic acid, sodium salt
  • CAS No.: 93920-39-9
  • Molecular Formula : C₁₆H₁₂BrN₃Na₂O₅
  • Structure : The compound features a benzoic acid backbone substituted with a bromine atom at position 5 and a triazenyl group at position 2. The triazenyl group is further functionalized with a carboxymethyl moiety and a 2-methoxyphenyl ring. The sodium salt form enhances solubility in aqueous environments .

The sodium salt is likely derived from neutralization of the carboxylic acid groups with sodium hydroxide .

The triazenyl group may confer unique binding properties for biological targets.

Comparison with Structurally Similar Compounds

5-Bromo-2-(carboxymethyl)benzoic acid (CAS 19725-82-7)

  • Key Differences : Lacks the triazenyl and 2-methoxyphenyl substituents. Simpler structure with a single carboxymethyl group.
  • Properties : Reduced molecular weight (C₉H₇BrO₄ vs. C₁₆H₁₂BrN₃Na₂O₅) likely results in lower solubility in polar solvents compared to the sodium salt form of the target compound.
  • Applications : Primarily serves as an intermediate in organic synthesis, lacking the pharmacologically active triazenyl moiety .

5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB Ligand 2CN)

  • Key Differences : Replaces the triazenyl group with a sulfanyl-linked 3-octyloxybenzyl chain.
  • Properties : The octyloxy chain enhances lipophilicity (logP ≈ 5.2), contrasting with the sodium salt’s high hydrophilicity. This compound is used in crystallography studies () due to its ability to form stable crystals, unlike the target compound’s amorphous sodium salt form .

5-Bromo-2-chlorobenzoic acid

  • Key Differences : Simpler structure with chlorine instead of the triazenyl-carboxymethyl-methoxyphenyl group.
  • Properties : Lower molecular weight (C₇H₄BrClO₂) and higher acidity (pKa ~2.5) due to electron-withdrawing chlorine. Used as a building block in agrochemicals and pharmaceuticals, unlike the target compound’s specialized role .

5-Bromo-2-(α-hydroxypentyl)benzoic acid sodium salt

  • Key Differences : Features a hydroxypentyl side chain instead of the triazenyl group.
  • Properties : Sodium salt form improves water solubility (similar to the target compound). reports acute toxicity (mouse LD₅₀ = 927 mg/kg via oral administration), suggesting comparable safety profiles for sodium salts of brominated benzoic acids .

Structural and Functional Analysis

Impact of Sodium Salt Formation

  • Solubility : Sodium salts of benzoic acid derivatives (e.g., and ) exhibit enhanced aqueous solubility (>100 mg/mL in water) compared to their neutral forms (<10 mg/mL).
  • Stability : Sodium salts reduce hygroscopicity and improve thermal stability, critical for pharmaceutical formulations .

Role of the Triazenyl Group

  • This may enhance binding to biological targets, such as enzymes or receptors .

Pharmacological and Toxicological Considerations

  • Toxicity: Sodium salts of brominated benzoic acids generally exhibit moderate acute toxicity (e.g., LD₅₀ > 600 mg/kg in rodents).
  • Comparative Safety : Compounds with bulky substituents (e.g., triazenyl or octyloxy groups) may show reduced bioavailability compared to simpler analogs like 5-bromo-2-chlorobenzoic acid .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(1-(carboxymethyl)-3-(2-methoxyphenyl)triazen-2-yl)benzoic acid, sodium salt?

  • Methodology : The synthesis typically involves sequential alkylation and triazene coupling. For example, brominated benzoic acid derivatives (e.g., 5-bromo-2-methoxybenzoic acid) can be synthesized via halogenation of methoxy-substituted precursors under controlled conditions. Subsequent carboxymethylation is achieved using bromoacetic acid derivatives in the presence of a base like K₂CO₃. Triazene formation is facilitated by diazotization of 2-methoxyaniline derivatives followed by coupling with the brominated intermediate. Purification via recrystallization or column chromatography is critical to isolate the sodium salt form .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% threshold recommended).
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., bromine at position 5, methoxy at position 2 of the phenyl group).
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation (e.g., sodium adducts expected in ESI+ mode).
  • FT-IR to identify functional groups (e.g., carboxylate C=O stretching ~1600 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in biological activity data for this compound across studies?

  • Methodology :

Standardize assay conditions : Use consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and positive/negative controls (e.g., known GroEL/ES inhibitors as in ).

Evaluate compound stability : Perform time-resolved LC-MS to monitor degradation under physiological conditions (e.g., pH 7.4 buffer at 37°C).

Validate target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., bacterial chaperones) .

Q. How does the triazene moiety influence the compound’s photostability and reactivity in aqueous media?

  • Methodology :

  • Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze degradation products via HPLC-MS.
  • pH-dependent stability assays : Monitor triazene hydrolysis rates using ¹H NMR in buffers ranging from pH 4 to 8.
  • Computational modeling : Employ DFT (Density Functional Theory) to predict bond dissociation energies and reactive intermediates .

Q. What are the challenges in optimizing this compound’s selectivity for bacterial vs. mammalian protein targets?

  • Methodology :

  • Proteomic profiling : Use thermal shift assays (TSA) to identify off-target interactions in bacterial and mammalian lysates.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or altering the methoxy group’s position) and compare inhibitory potencies.
  • Crystallography : Co-crystallize the compound with bacterial chaperones (e.g., GroEL) to identify key binding interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodology :

  • Solubility screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, water, and ethanol across temperatures (4°C–37°C).
  • Counterion effects : Compare sodium salt vs. free acid forms, as sodium salts generally exhibit higher aqueous solubility.
  • Co-solvent systems : Test solubility in PEG-400 or cyclodextrin solutions to improve bioavailability .

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